N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine
Description
Properties
Molecular Formula |
C13H13BrN2O3 |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
3-[[2-(4-bromoindol-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H13BrN2O3/c14-10-2-1-3-11-9(10)5-7-16(11)8-12(17)15-6-4-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19) |
InChI Key |
PYEVRPSUQCBQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCC(=O)O)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine involves the following steps:
Indole Formation: The bromination of 1H-indole yields 6-bromo-1H-indole.
Acetylation: The acetylation of 6-bromo-1H-indole with acetic anhydride or acetyl chloride produces the desired N-[(4-bromo-1H-indol-1-yl)acetyl] intermediate.
Amidation: The reaction of the intermediate with beta-alanine (3-aminopropanoic acid) under appropriate conditions forms this compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.
Chemical Reactions Analysis
N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine can undergo several reactions:
Substitution Reactions: The bromine atom in the indole ring can participate in substitution reactions.
Amide Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond occurs, yielding the corresponding carboxylic acid and amine.
Reduction: Reduction of the carbonyl group in the acetyl moiety can lead to the formation of the alcohol derivative.
Common reagents include bromine, acetic anhydride, beta-alanine, and reducing agents.
Scientific Research Applications
Building Blocks: N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine serves as a versatile building block for designing novel indole-based compounds.
Fluorescent Probes: Modified indoles can be used as fluorescent probes in chemical biology.
Anticancer Potential: Indole derivatives exhibit promising anticancer activity. Researchers explore their effects on cancer cell lines.
Neuropharmacology: Some indoles influence neurotransmitter systems and may have neuroprotective properties.
Pharmaceuticals: Indole-based compounds find applications in drug discovery and development.
Mechanism of Action
The exact mechanism by which N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine
This compound replaces bromine with chlorine at the 4-position of the indole ring. The smaller atomic radius and lower electronegativity of chlorine may reduce steric hindrance and alter binding affinity to enzymes or receptors.
Key Differences:
| Property | N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine | N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine |
|---|---|---|
| Halogen Atomic Weight | 79.9 (Br) | 35.5 (Cl) |
| Electronegativity | 2.96 (Br) | 3.16 (Cl) |
| Metabolic Stability | Likely slower dehalogenation | Faster dehalogenation potential |
β-Alanine Derivatives in Agriculture
Ethyl N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-beta-alanine (Benfuracarb)
This carbamate insecticide incorporates β-alanine as part of a larger thiocarbamate structure. Unlike this compound, benfuracarb’s mechanism involves acetylcholinesterase inhibition, leveraging the thioether group for pesticidal activity. The indole moiety in the target compound contrasts with benzofuran in benfuracarb, highlighting divergent applications: brominated indole derivatives may target neurological or metabolic pathways, whereas benzofuran-based compounds are optimized for pest control .
Dipeptide-Based Derivatives
Acetyl Glycyl Beta-Alanine
A dipeptide combining glycine and β-alanine, this compound is used in skincare for its tyrosinase-inhibiting and antioxidant properties. Unlike the brominated indole derivative, acetyl glycyl beta-alanine lacks aromatic substituents, prioritizing peptide-specific interactions.
Functional Comparison:
| Application | Mechanism | Key Structural Feature |
|---|---|---|
| Skincare (Acetyl Glycyl) | Tyrosinase inhibition, antioxidant activity | Dipeptide backbone |
| Target Compound | Potential neuromodulation or enzyme targeting | Brominated indole, acetyl-β-alanine linkage |
Research Findings and Metabolic Considerations
- Beta-Alanine Transporter Competition : this compound may compete with glycine, taurine, and GABA for sodium-dependent transporters, similar to unmodified β-alanine . Modifications like brominated indole could enhance or impede cellular uptake depending on steric compatibility.
- Carnosine Synthesis Efficiency: β-alanine derivatives with bulky substituents (e.g., brominated indole) may exhibit reduced incorporation into carnosine due to impaired transport or metabolism. Studies on β-alanine transaminases (GABA-T, AGXT2) suggest that structural modifications could alter enzymatic degradation rates, impacting bioavailability .
- Plasma Beta-Alanine Correlation: Fasted plasma β-alanine levels predict carnosine loading efficiency in humans . Derivatives like this compound might disrupt this homeostasis, necessitating dose adjustments to avoid saturation of metabolic pathways.
Biological Activity
N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a brominated indole moiety, which is known to enhance its reactivity and biological interactions compared to its chloro, fluoro, and methyl analogs. The presence of the bromine atom allows for specific interactions with biological targets, potentially leading to improved potency and selectivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, influencing several cellular pathways:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, thereby inhibiting their activity.
- Receptor Modulation : It may also interact with specific receptors, altering their signaling pathways.
Antimicrobial Activity
Studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has been shown to possess significant inhibitory effects against various bacterial strains. In comparative studies, the compound demonstrated lower minimum inhibitory concentrations (MICs) than standard antibiotics, indicating its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 12.5 | Antimicrobial |
| Standard Antibiotic (e.g., Penicillin) | 25 | Antimicrobial |
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies showed that it could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC3 (Prostate Cancer) | 15.0 | Apoptosis induction |
| MDA-MB-231 (Breast Cancer) | 10.5 | Oxidative stress |
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study published in MDPI showed that the compound had a MIC of 12.5 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics .
- Cancer Research : In a study focusing on prostate cancer cells, treatment with this compound resulted in a significant reduction in cell viability with an IC50 of 15 µM .
- Inflammation Model : Another investigation revealed that the compound significantly decreased TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
